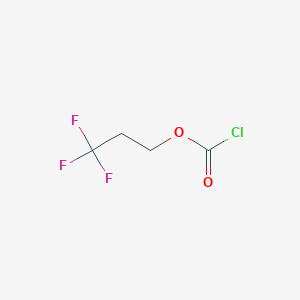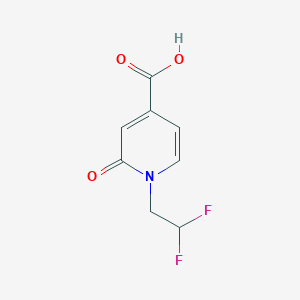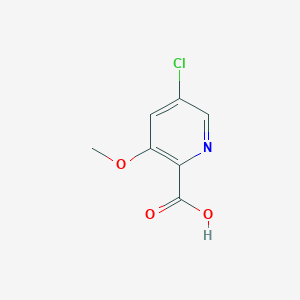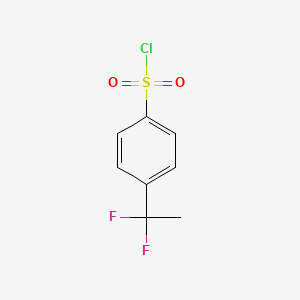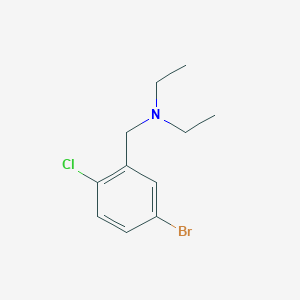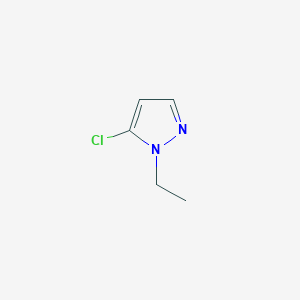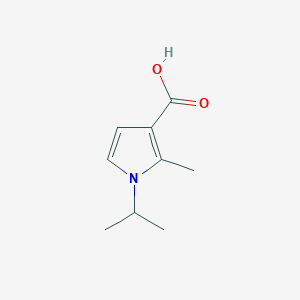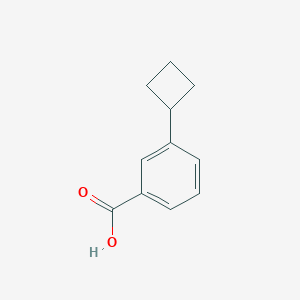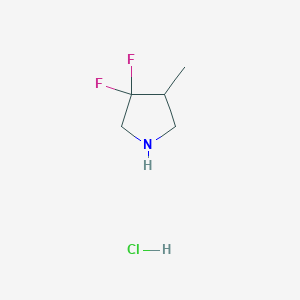
3,3-Difluoro-4-methylpyrrolidine hydrochloride
Vue d'ensemble
Description
3,3-Difluoro-4-methylpyrrolidine hydrochloride is a chemical compound with the molecular formula C5H10ClF2N . It has a molecular weight of 157.59 . It is a gray solid and is often used as a building block in research .
Molecular Structure Analysis
The molecular structure of 3,3-Difluoro-4-methylpyrrolidine hydrochloride can be represented by the SMILES notation: CC1CNCC1(F)F.[H]Cl .Physical And Chemical Properties Analysis
3,3-Difluoro-4-methylpyrrolidine hydrochloride is a gray solid . It has a molecular weight of 157.59 and a molecular formula of C5H10ClF2N .Applications De Recherche Scientifique
Organometallic Chemistry and Fluoro Complex Stability
Research on difluoro complexes of platinum(II) and -(IV) with monodentate phosphine ligands illustrates the exceptional stability of d6 octahedral organometallic fluorides. These complexes demonstrate a strong preference for cis-configuration and exhibit remarkable stability against C-C reductive elimination reactions, highlighting their potential in organometallic chemistry and catalysis (Yahav, Goldberg, & Vigalok, 2005).
Synthetic Organic Chemistry
In synthetic organic chemistry, the synthesis of N-alkylated 4-fluoro-5-phenylpyrrole-2-carboxylate via isolable pyrroline ionic intermediates has been explored. This work demonstrates the application of ethyl-4,4-difluoro-2-iodo-5-oxo-5-phenylpentanoate in producing β-fluoropyrrole derivatives, illustrating a versatile method for constructing fluorinated heterocycles (Kim et al., 2007).
Fluorinated Tetrahydropyridinols Synthesis
Another study focused on the efficient synthesis of 3,3-difluorinated tetrahydropyridinols through 1,3-dipolar cycloaddition of difluoro(methylene)cyclopropanes with nitrones, showcasing a method for accessing highly substituted difluorinated compounds with potential utility in medicinal chemistry and drug design (Hang, Chen, & Xiao, 2008).
Medicinal Chemistry Building Blocks
The enantioselective synthesis of 3,3-difluoropyrrolidin-4-ol is reported as a valuable building block in medicinal chemistry. This work presents two enantioselective routes to this compound, highlighting its importance in the synthesis of pharmacologically active molecules (Si et al., 2016).
Fluorinated Synthons for Medicinal Applications
Research on 4-fluoropyrrolidine-2-carbonyl fluorides as synthons in medicinal chemistry shows their utility in synthesizing dipeptidyl peptidase IV inhibitors. This study demonstrates a method for preparing these fluorinated synthons and converting them into valuable intermediates for medicinal chemistry applications (Singh & Umemoto, 2011).
Safety And Hazards
Propriétés
IUPAC Name |
3,3-difluoro-4-methylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N.ClH/c1-4-2-8-3-5(4,6)7;/h4,8H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWSIBONXMQXLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoro-4-methylpyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1'-[(tert-Butoxycarbonyl)amino]-1,1'-bi(cyclopropyl)-1-carboxylic acid](/img/structure/B1457651.png)
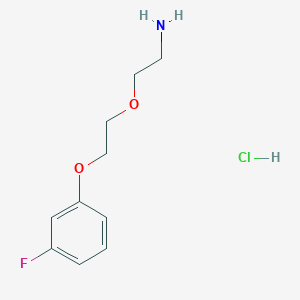
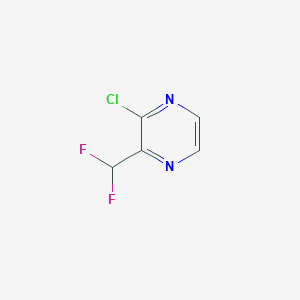
![[1-(Difluoromethyl)cyclobutyl]methanol](/img/structure/B1457655.png)
